4-(4-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-(4-Methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a pyrazolyl group, and a tetrahydropyran ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydropyran ring One common approach is to start with 4-methoxyphenol and react it with an appropriate alkylating agent to introduce the pyrazolyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrazolyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-(4-hydroxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide
Reduction: 4-(4-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide amine
Substitution: Various substituted pyrazolyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug discovery and development.
Industry: It could be used in the production of advanced materials and chemicals.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a cascade of molecular events. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)methanol: A simpler compound with a methoxyphenyl group.
N-(4-Methoxyphenyl)acetamide: A related amide with a methoxyphenyl group.
4-Methoxybenzenamide: Another amide with a methoxyphenyl group.
Uniqueness: 4-(4-Methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide stands out due to its complex structure, which includes a tetrahydropyran ring and a pyrazolyl group. This combination of functional groups provides unique chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(1-methylpyrazol-4-yl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-20-12-14(11-18-20)19-16(21)17(7-9-23-10-8-17)13-3-5-15(22-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJCPYXDTPKRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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